molecular formula C12H14O4 B13591221 2-(2,3-Dimethoxyphenyl)cyclopropane-1-carboxylic acid

2-(2,3-Dimethoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13591221
M. Wt: 222.24 g/mol
InChI Key: LJMLNIJSIYJRRE-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H14O4 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 2,3-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,3-dimethoxybenzyl chloride with diazomethane in the presence of a catalyst such as rhodium or copper. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,3-Dimethoxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The cyclopropane ring and the methoxy groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethoxyphenyl)cyclopropane-1-carboxylic acid
  • 2-(3,4-Dimethoxyphenyl)cyclopropane-1-carboxylic acid
  • 2-(2,3-Dimethoxyphenyl)propanoic acid

Uniqueness

2-(2,3-Dimethoxyphenyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring and the presence of the cyclopropane ring

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O4/c1-15-10-5-3-4-7(11(10)16-2)8-6-9(8)12(13)14/h3-5,8-9H,6H2,1-2H3,(H,13,14)

InChI Key

LJMLNIJSIYJRRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC2C(=O)O

Origin of Product

United States

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